![molecular formula C21H22N2O2 B2836776 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851405-30-6](/img/structure/B2836776.png)
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. The structure of this compound includes a quinoline moiety, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Amidation: The final step involves the reaction of the alkylated quinoline with 2-(3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the quinoline core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.
相似化合物的比较
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness: N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the acetamide group, which may confer distinct biological properties compared to other quinoline derivatives.
属性
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-3-5-16(10-14)12-20(24)22-9-8-18-13-17-7-6-15(2)11-19(17)23-21(18)25/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHWAQKJMVGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
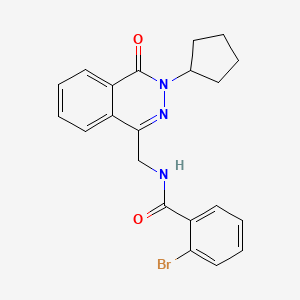
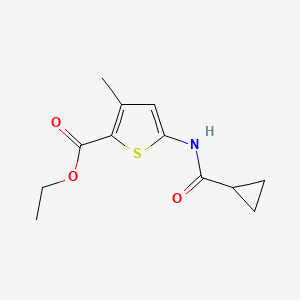
![6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2836696.png)
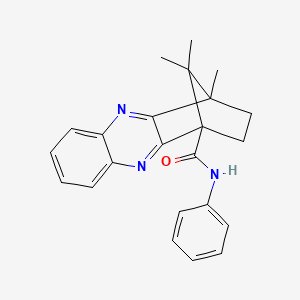
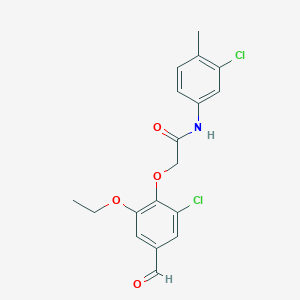
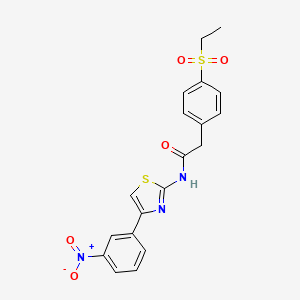
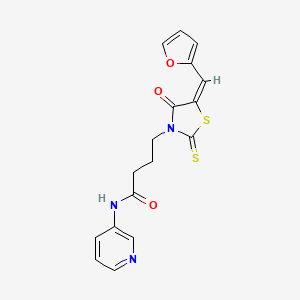

![Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2836706.png)
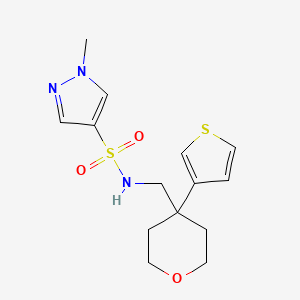
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2836712.png)
![3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2836713.png)
![N-(4-butylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2836714.png)
![2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2836715.png)
